1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C19H22ClN7O3 and its molecular weight is 431.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth, survival, and inflammation .
Mode of Action
The compound interacts with its targets through inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biological Activity
1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazine derivatives and has been studied for its diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClN7O3 with a molecular weight of 431.9 g/mol. The structure includes a triazino-purine core which is known for various biological interactions. The presence of the chloro and methoxy groups on the phenyl ring enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂ClN₇O₃ |
Molecular Weight | 431.9 g/mol |
CAS Number | 923217-57-6 |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. Specifically, triazole derivatives have shown efficacy against various viruses by inhibiting viral replication mechanisms. A study highlighted that certain triazole derivatives inhibited the activity of viral RNA polymerases with IC50 values below 0.35 μM .
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Triazine derivatives have been shown to possess cytotoxic effects against a range of cancer cell lines. For instance, derivatives with similar structures have demonstrated selective cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 μM .
Anti-inflammatory Effects
Triazine compounds are also recognized for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. The anti-inflammatory activity of related triazine derivatives has been observed in various in vitro models .
The exact mechanism of action for this specific compound is not fully elucidated; however, it is hypothesized that it may interact with specific enzymes or receptors involved in nucleic acid synthesis or signal transduction pathways. Similar adenine analogs have been known to compete with natural substrates for binding sites on enzymes like DNA polymerases or RNA polymerases .
Case Studies and Research Findings
- Antiviral Efficacy : A study published in MDPI reported that certain triazole derivatives exhibited significant antiviral activity against Hepatitis C virus (HCV), suggesting a promising pathway for the development of antiviral agents based on this compound's structure .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of triazine derivatives on cancer cell lines, compounds structurally related to this compound showed significant cytotoxicity with IC50 values ranging from 10 μM to 30 μM across different cancer types .
- Inflammatory Response : Triazine derivatives have been evaluated for their ability to modulate inflammatory responses in vitro. One study demonstrated that these compounds could significantly reduce the production of pro-inflammatory cytokines in LPS-stimulated macrophages .
Properties
IUPAC Name |
1-[2-(3-chloro-4-methoxyanilino)ethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O3/c1-11-10-26-15-16(24(2)19(29)25(3)17(15)28)22-18(26)27(23-11)8-7-21-12-5-6-14(30-4)13(20)9-12/h5-6,9,21H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOMAXJXANILPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCNC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.